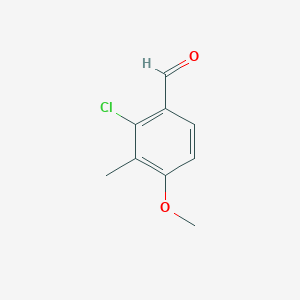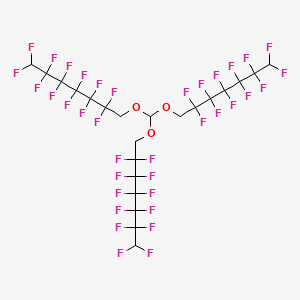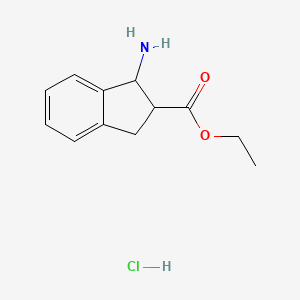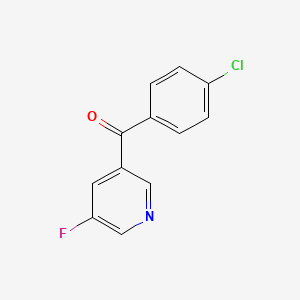![molecular formula C23H18O5 B12086010 methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formylbenzoic acid methyl ester , is a chemical compound with the molecular formula C₉H₈O₃ . It falls within the class of aromatic aldehydes and is commonly used in organic synthesis .
Preparation Methods
a. Synthetic Routes
The synthesis of methyl 4-formylbenzoate involves the reaction of 4-hydroxybenzaldehyde with methanol under acidic conditions. The formylation occurs at the para position of the phenyl ring. The overall reaction can be represented as follows:
4-Hydroxybenzaldehyde+MethanolAcidic conditionsMethyl 4-formylbenzoate
b. Industrial Production
While industrial-scale production methods may vary, the laboratory synthesis described above serves as a fundamental route for obtaining this compound.
Chemical Reactions Analysis
Methyl 4-formylbenzoate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using alkoxides or amines.
Major products formed:
- Oxidation: 4-formylbenzoic acid.
- Reduction: 4-hydroxybenzoic acid methyl ester.
Scientific Research Applications
Methyl 4-formylbenzoate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor in drug development.
Materials Science: Used in the preparation of functional materials.
Mechanism of Action
The exact mechanism by which methyl 4-formylbenzoate exerts its effects depends on its specific application. It could involve interactions with molecular targets or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While methyl 4-formylbenzoate shares structural similarities with phenyl benzoate and 4-methoxyphenyl benzoate, its unique formyl group placement sets it apart. Similar compounds include other aromatic aldehydes and esters.
Properties
Molecular Formula |
C23H18O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C23H18O5/c1-27-22(25)18-7-3-16(4-8-18)20-11-15(14-24)12-21(13-20)17-5-9-19(10-6-17)23(26)28-2/h3-14H,1-2H3 |
InChI Key |
KSPKRAAONSQVLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)









